

Application Notes: Synthesis and Use of a C19-Ceramide Fluorescent Probe

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Compound of Interest		
Compound Name:	C19-Ceramide	
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Introduction

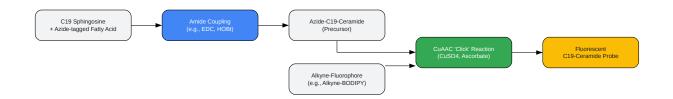
Ceramides are a class of bioactive sphingolipids that function as critical second messengers in a variety of cellular processes, including apoptosis, cell cycle arrest, inflammation, and senescence.[1][2][3][4] Composed of a sphingosine backbone linked to a fatty acid, the specific acyl chain length of a ceramide can influence its metabolic fate and signaling functions. **C19-ceramide**, while less common than its C16, C18, or C24 counterparts, plays a role in distinct biological pathways, making it a molecule of interest.

To visualize and study the subcellular localization, trafficking, and metabolism of **C19-ceramide**, fluorescently labeled probes are indispensable tools.[5] These probes allow for real-time imaging in live cells and co-localization studies in fixed preparations. This document provides a detailed protocol for the synthesis of a **C19-ceramide** fluorescent probe via Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) or "click chemistry," along with protocols for its application in fluorescence microscopy and flow cytometry.[4][6][7]

Synthesis of a C19-Ceramide Fluorescent Probe

The synthesis strategy involves a two-step process: first, the synthesis of an azide-functionalized **C19-ceramide** precursor, and second, the "clicking" of a fluorescent alkyne-containing reporter group onto the ceramide backbone.[4][6] This bioorthogonal approach ensures a high-yield, specific conjugation reaction.





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Caption: General workflow for **C19-Ceramide** fluorescent probe synthesis via click chemistry.

Protocol 1: Synthesis of Fluorescent C19-Ceramide Probe

Materials:

- · Azide-functionalized C19 fatty acid
- Sphingosine
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Hydroxybenzotriazole (HOBt)
- Triethylamine (Et3N)
- Dichloromethane (DCM)
- Alkyne-functionalized fluorophore (e.g., BODIPY-alkyne, COUPY-alkyne)
- Copper(II) sulfate (CuSO4)
- Sodium ascorbate
- Solvents for purification (e.g., methanol, chloroform)



Silica gel for column chromatography

Methodology:

Part A: Synthesis of Azide-C19-Ceramide Precursor

- Dissolve the azide-functionalized C19 fatty acid, EDC, and HOBt in anhydrous DCM.
- Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.
- In a separate flask, dissolve sphingosine and Et3N in DCM.
- Add the sphingosine solution to the activated fatty acid solution dropwise.
- Allow the reaction to proceed at room temperature for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).
- Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting Azide-C19-Ceramide by silica gel column chromatography.

Part B: CuAAC "Click" Reaction[4][7]

- Dissolve the purified Azide-C19-Ceramide and the alkyne-fluorophore in a 2:1 mixture of chloroform and methanol.
- Prepare fresh aqueous solutions of CuSO4 (100 mM) and sodium ascorbate (1 M).
- Add the CuSO4 solution (0.1 equivalents) and sodium ascorbate solution (1.0 equivalent) to the reaction mixture.
- Stir the reaction vigorously at room temperature overnight, protected from light.
- Monitor the reaction by TLC until the starting materials are consumed.

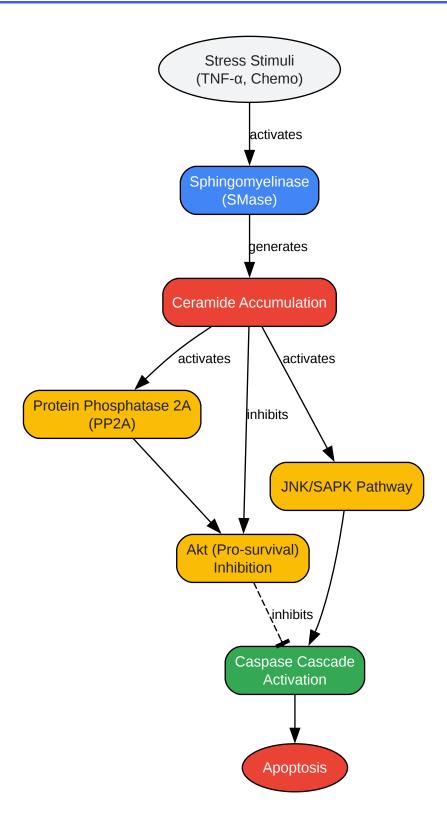


- Dilute the mixture with chloroform and wash with water to remove the copper catalyst.
- Dry the organic layer, concentrate, and purify the final fluorescent C19-Ceramide probe by silica gel column chromatography.
- Characterize the final product by mass spectrometry and NMR spectroscopy.

Ceramide Signaling and Applications

Ceramide is a central hub in sphingolipid metabolism and signaling. It can be generated de novo in the endoplasmic reticulum or through the hydrolysis of sphingomyelin at the plasma membrane.[8][9] Elevated ceramide levels are strongly associated with the induction of apoptosis through the activation of protein phosphatases and stress-activated protein kinases (SAPK/JNK).[1][2][9] The fluorescent probe can be used to visualize the accumulation of ceramide in cellular compartments in response to apoptotic stimuli.





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Caption: Simplified ceramide-mediated apoptosis signaling pathway.



Experimental Protocols & Data

The synthesized probe can be used in a variety of cell-based assays. Below are standard protocols for cellular imaging and flow cytometry.

Data Presentation: Probe Properties and Experimental Parameters

For successful experiments, understanding the probe's characteristics and using appropriate experimental conditions are crucial.

Table 1: Photophysical Properties of Common Fluorophores for Ceramide Probes[5]

Fluorophore	Approx. Excitation Max (nm)	Approx. Emission Max (nm)	Quantum Yield	Key Characteristic s
NBD	~465	~535	Environment- sensitive	Golgi-specific, sensitive to photobleachin g
BODIPY FL	~505	~515	High	Bright and photostable
BODIPY TR	~589	~617	High	Red-shifted, good for multicolor imaging

| COUPY | ~540 | >650 | Excellent | Far-red emitting, large Stokes shift |

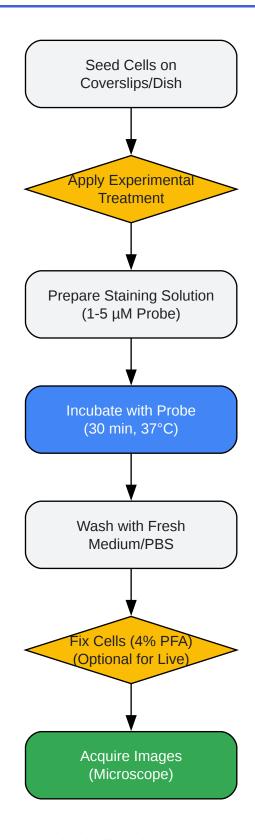
Table 2: Typical Experimental Parameters for Fluorescent Ceramide Probes



Parameter	Live-Cell Imaging	Fixed-Cell Staining	Flow Cytometry
Probe Concentration	1-5 µM[5]	1-5 μM[5]	5-10 μM[10][11]
Incubation Time	15-30 min[5]	30 min[5]	30 min[10][11]
Incubation Temperature	37°C (or 4°C then 37°C)[12][13]	Room Temperature or 4°C[5][13]	37°C[10][11]
Cell Fixative	N/A	4% Paraformaldehyde (PFA)	1-4% PFA

| Permeabilization | N/A | 0.1% Triton X-100 (optional) | 0.1% Saponin or Triton X-100 |





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Caption: Experimental workflow for staining cells with the fluorescent ceramide probe.



Protocol 2: Live-Cell Imaging[5][13]

This protocol is for visualizing the probe in living cells to study its trafficking and dynamic localization.

Materials:

- Cells cultured on glass-bottom dishes or chamber slides
- Fluorescent **C19-Ceramide** probe stock solution (e.g., 1 mM in DMSO)
- Live-cell imaging medium (e.g., phenol red-free DMEM)
- Confocal or fluorescence microscope with environmental chamber (37°C, 5% CO2)

Methodology:

- Culture cells to 50-70% confluency.
- Prepare a 1-5 μM working solution of the fluorescent probe in pre-warmed live-cell imaging medium.
- Remove the culture medium from the cells and wash once with the imaging medium.
- Add the staining solution to the cells.
- Incubate for 15-30 minutes at 37°C in a CO2 incubator.
- Remove the staining solution and wash the cells two to three times with pre-warmed imaging medium to remove unbound probe.
- Add fresh imaging medium to the cells and immediately visualize using a microscope equipped with the appropriate filter sets for the chosen fluorophore.

Protocol 3: Fixed-Cell Staining and Co-localization[5]

This protocol is useful for colocalization studies with immunolabeled proteins.

Materials:



- · Cells cultured on glass coverslips
- Phosphate-buffered saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- 0.1% Triton X-100 in PBS (for permeabilization, optional)
- Blocking buffer (e.g., PBS with 1% BSA)
- Antifade mounting medium (with DAPI, optional)

Methodology:

- Culture cells on sterile glass coverslips to the desired confluency.
- · Wash cells once with PBS.
- Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
- Wash the cells three times with PBS for 5 minutes each.
- (Optional) If co-staining for intracellular antigens, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. Wash three times with PBS.
- Block non-specific binding by incubating with blocking buffer for 30-60 minutes.
- Dilute the fluorescent C19-Ceramide probe to 1-5 μM in blocking buffer.
- Incubate the cells with the staining solution for 30 minutes at room temperature, protected from light.
- Wash the cells three times with PBS for 5 minutes each.
- (Optional) Proceed with standard immunofluorescence protocols for primary and secondary antibodies if performing co-staining.
- Mount the coverslips onto microscope slides using an antifade mounting medium.



Visualize using a fluorescence or confocal microscope.

Protocol 4: Flow Cytometry Analysis[11][14]

This protocol allows for the quantification of probe uptake on a per-cell basis across a large population.

Materials:

- Cells grown in suspension or harvested from a culture dish
- Fluorescent C19-Ceramide probe
- FACS buffer (e.g., PBS with 1% BSA, 2 mM EDTA)
- Flow cytometer with appropriate lasers and filters

Methodology:

- Harvest cells and prepare a single-cell suspension. Count the cells and adjust the concentration to 1-2 x 10⁶ cells/mL in culture medium.
- Aliquot approximately 1 million cells per tube.
- Add the fluorescent **C19-Ceramide** probe to a final concentration of 5-10 μM.
- Incubate at 37°C for 30 minutes, protected from light.
- Wash the cells three times by adding 1 mL of ice-cold FACS buffer, centrifuging at 400 x g for 5 minutes, and discarding the supernatant.
- After the final wash, resuspend the cell pellet in 300-500 µL of cold FACS buffer.
- Analyze the samples on a flow cytometer as soon as possible, using the appropriate channel for the fluorophore. Use an unstained cell sample to set the background fluorescence.



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